molecular formula C8H13BF3KO B8005129 Potassium (2-oxocycloheptyl)methyltrifluoroborate

Potassium (2-oxocycloheptyl)methyltrifluoroborate

Cat. No.: B8005129
M. Wt: 232.09 g/mol
InChI Key: RNNZERDENFKAPJ-UHFFFAOYSA-N
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Description

Potassium (2-oxocycloheptyl)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained prominence in organic synthesis due to its stability and reactivity. This compound is particularly valued for its role in facilitating carbon-carbon and carbon-heteroatom bond formation, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-oxocycloheptyl)methyltrifluoroborate typically involves the reaction of 2-oxocycloheptylmethylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired trifluoroborate salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-oxocycloheptyl)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the product is typically a new carbon-carbon bond, while oxidation reactions yield boron oxides .

Mechanism of Action

The mechanism by which potassium (2-oxocycloheptyl)methyltrifluoroborate exerts its effects involves the activation of the trifluoroborate group under specific conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as cross-coupling, to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (2-oxocycloheptyl)methyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity patterns compared to other trifluoroborates. Its stability and ability to form stable intermediates make it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

potassium;trifluoro-[(2-oxocycloheptyl)methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BF3O.K/c10-9(11,12)6-7-4-2-1-3-5-8(7)13;/h7H,1-6H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNZERDENFKAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCCCCC1=O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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